2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide
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Overview
Description
2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of multiple chlorine atoms and a phenoxy group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide typically involves the reaction of 2,4-dichlorophenol with 3-chloro-4-aminophenol to form an intermediate compound. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .
Scientific Research Applications
2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-chloro-N-(3-chlorophenyl)acetamide
- Propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide)
Uniqueness
2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide is unique due to the presence of multiple chlorine atoms and a phenoxy group, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H9Cl4NO2 |
---|---|
Molecular Weight |
365.0 g/mol |
IUPAC Name |
2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H9Cl4NO2/c15-7-14(20)19-9-2-4-13(11(18)6-9)21-12-3-1-8(16)5-10(12)17/h1-6H,7H2,(H,19,20) |
InChI Key |
RJZOJHDPQMNICD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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